molecular formula C7H15LiOSSi B14408971 Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide CAS No. 86137-19-1

Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide

Cat. No.: B14408971
CAS No.: 86137-19-1
M. Wt: 182.3 g/mol
InChI Key: NSIYBEAARAURBZ-UHFFFAOYSA-N
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Description

Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is an organolithium compound that features both silicon and lithium atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide can be synthesized through the reaction of (trimethylsilyl)methyl chloride with butyllithium. The reaction typically occurs in a non-polar solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(CH3)3SiCH2Cl+BuLi(CH3)3SiCH2Li+BuCl(CH_3)_3SiCH_2Cl + BuLi \rightarrow (CH_3)_3SiCH_2Li + BuCl (CH3​)3​SiCH2​Cl+BuLi→(CH3​)3​SiCH2​Li+BuCl

This method is commonly used in laboratory settings due to its simplicity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. These methods often involve large-scale reactions in specialized reactors designed to handle highly reactive and moisture-sensitive reagents.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.

    Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.

    Deprotonation Reactions: It can act as a strong base, deprotonating weak acids to form new lithium compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Aldehydes and Ketones: For addition reactions to form alcohols.

    Halides: For substitution reactions to form new carbon-lithium bonds.

    Protic Solvents: For deprotonation reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, substituted alkanes, and new organolithium compounds.

Scientific Research Applications

Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds and as a strong base for deprotonation reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide exerts its effects involves the reactivity of the lithium atom. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the compound and increases its solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

    (Trimethylsilyl)methyllithium: Similar in structure but lacks the oxathian ring.

    Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity and applications.

Uniqueness

Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is unique due to the presence of both silicon and lithium atoms, which confer distinct reactivity patterns and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.

Properties

CAS No.

86137-19-1

Molecular Formula

C7H15LiOSSi

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C7H15OSSi.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1

InChI Key

NSIYBEAARAURBZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[C-]1OCCCS1

Origin of Product

United States

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